An In-depth Technical Guide to 3-Bromo-4-(trifluoromethyl)phenol
An In-depth Technical Guide to 3-Bromo-4-(trifluoromethyl)phenol
CAS Number: 1214385-56-4
This technical guide provides a comprehensive overview of 3-Bromo-4-(trifluoromethyl)phenol, a halogenated and trifluoromethylated phenol derivative. The document is intended for researchers, scientists, and professionals in drug development and fine chemical synthesis. It consolidates available data on its chemical and physical properties, outlines general synthetic approaches and reactivity, and discusses its potential applications based on the functional motifs present in its structure.
Disclaimer: Detailed experimental data, particularly spectroscopic and biological activity information, for 3-Bromo-4-(trifluoromethyl)phenol (CAS: 1214385-56-4) is not extensively available in the public domain. Much of the information regarding synthesis and potential applications is based on established chemical principles and data from structurally related isomers and compounds.
Chemical and Physical Properties
3-Bromo-4-(trifluoromethyl)phenol is a solid at room temperature.[1] The presence of both a bromine atom and a trifluoromethyl group on the phenol ring significantly influences its physicochemical properties, such as lipophilicity, acidity, and reactivity. These properties are crucial for its application as an intermediate in the synthesis of more complex molecules.
Below is a summary of its key properties. Please note that some of these values are predicted.
| Property | Value | Source |
| CAS Number | 1214385-56-4 | [2] |
| Molecular Formula | C₇H₄BrF₃O | [2] |
| Molecular Weight | 241.01 g/mol | [2] |
| Appearance | Solid | [1] |
| Boiling Point (Predicted) | 237.9 ± 35.0 °C | [2] |
| Density (Predicted) | 1.752 ± 0.06 g/cm³ | [2] |
| pKa (Predicted) | Not Available | |
| XLogP3 (Predicted) | 3.1 | [2] |
| InChI Key | YWJMFYOMJODKJY-UHFFFAOYSA-N | [1] |
Synthesis and Reactivity
A plausible synthetic approach involves the bromination of 4-(trifluoromethyl)phenol. However, this reaction can lead to a mixture of isomers, and separating the desired 3-bromo isomer would be necessary.
General Experimental Protocol for Bromination of a Phenol (Illustrative)
The following is a general procedure for the bromination of a phenol and is not specific to the synthesis of 3-Bromo-4-(trifluoromethyl)phenol.
Materials:
-
Substituted Phenol (e.g., 4-(trifluoromethyl)phenol)
-
Bromine (Br₂) or N-Bromosuccinimide (NBS)
-
Solvent (e.g., Dichloromethane, Acetic Acid)
-
Base (optional, e.g., Sodium Bicarbonate for workup)
Procedure:
-
Dissolve the substituted phenol in a suitable solvent and cool the mixture in an ice bath.
-
Slowly add a solution of bromine or NBS in the same solvent to the cooled phenol solution.
-
Allow the reaction to stir at a low temperature and then warm to room temperature.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a solution of sodium thiosulfate to remove any unreacted bromine.
-
Perform an aqueous workup, typically involving washing with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Concentrate the solution under reduced pressure.
-
Purify the crude product using column chromatography or recrystallization to isolate the desired isomer.
The reactivity of 3-Bromo-4-(trifluoromethyl)phenol is dictated by the three functional components: the hydroxyl group, the bromine atom, and the trifluoromethyl group on the aromatic ring.
-
Phenolic Hydroxyl Group: The hydroxyl group can undergo O-alkylation, O-acylation, and other reactions typical of phenols. Its acidity is influenced by the electron-withdrawing trifluoromethyl group.
-
Bromine Atom: The bromine atom is a versatile handle for various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for the formation of carbon-carbon bonds.
-
Aromatic Ring: The aromatic ring can undergo further electrophilic aromatic substitution, with the directing effects of the existing substituents influencing the position of the incoming electrophile.
Potential Applications in Research and Development
The structural motifs of 3-Bromo-4-(trifluoromethyl)phenol make it a valuable building block in medicinal chemistry and agrochemical research.
-
Pharmaceutical Intermediates: The trifluoromethyl group is a common substituent in many pharmaceuticals as it can enhance metabolic stability, binding affinity, and lipophilicity. The bromine atom allows for the facile introduction of other molecular fragments through cross-coupling reactions, making this compound a useful intermediate in the synthesis of complex drug candidates.
-
Agrochemicals: Similar to pharmaceuticals, the trifluoromethyl group is prevalent in modern agrochemicals, contributing to their potency and stability.
-
Materials Science: Phenolic compounds are used in the synthesis of polymers and other materials. The unique electronic properties conferred by the trifluoromethyl and bromo substituents could be exploited in the development of novel materials.
Safety and Handling
3-Bromo-4-(trifluoromethyl)phenol should be handled with care in a well-ventilated laboratory, using appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Hazard Statements:
-
H302: Harmful if swallowed.[1]
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
Visualizations
General Synthesis Workflow
The following diagram illustrates a general workflow for the synthesis and purification of a brominated phenol derivative.
Caption: General workflow for phenol bromination.
Conceptual Signaling Pathway Inhibition
While the specific biological activity of 3-Bromo-4-(trifluoromethyl)phenol is not documented, structurally related compounds are often investigated as enzyme inhibitors. The following diagram illustrates a conceptual signaling pathway where a small molecule inhibitor, potentially derived from a scaffold like 3-Bromo-4-(trifluoromethyl)phenol, blocks a kinase, thereby inhibiting a downstream signaling cascade.
Caption: Conceptual kinase inhibition pathway.
